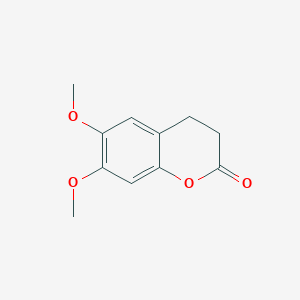
6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the reaction of 6,7-dimethoxy-2H-chromen-2-one with appropriate reagents under specific conditions. For example, the compound can be synthesized by the reduction of 6,7-dimethoxy-2H-chromen-2-one using sodium borohydride in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
作用機序
The mechanism of action of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Similar in structure but with additional methyl groups.
5,7-Dimethoxy-2H-1-benzopyran-2-one: Differing in the position of methoxy groups.
7-Methoxy-2H-1-benzopyran-2-one: Contains a single methoxy group at the 7-position .
Uniqueness
6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both methoxy groups at the 6 and 7 positions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
56680-28-5 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
6,7-dimethoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
DMSHWWDRAYHEBS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCC(=O)O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

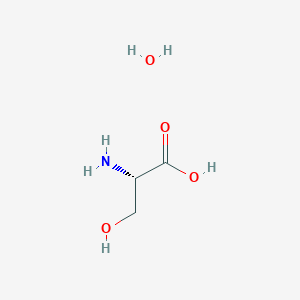
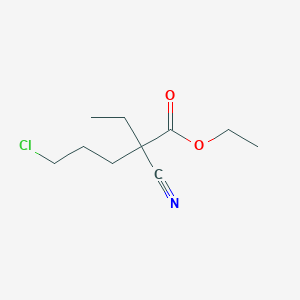
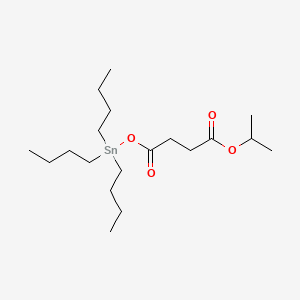
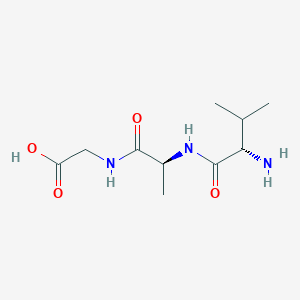

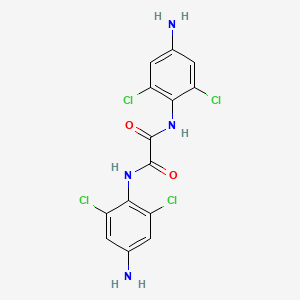

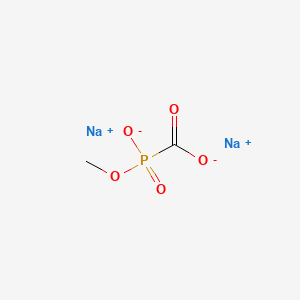

![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
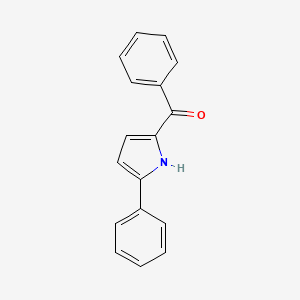
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
